Cas no 2679936-51-5 ((2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
- EN300-28292016
- 2679936-51-5
-
- Inchi: 1S/C12H11ClF3NO3/c1-6-2-3-7(8(13)4-6)5-9(10(18)19)17-11(20)12(14,15)16/h2-4,9H,5H2,1H3,(H,17,20)(H,18,19)/t9-/m1/s1
- InChI Key: LNPTZUMKFNXFGT-SECBINFHSA-N
- SMILES: ClC1C=C(C)C=CC=1C[C@H](C(=O)O)NC(C(F)(F)F)=O
Computed Properties
- Exact Mass: 309.0379554g/mol
- Monoisotopic Mass: 309.0379554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 66.4Ų
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28292016-1g |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2679936-51-5 | 1g |
$1429.0 | 2023-09-08 | ||
| Enamine | EN300-28292016-5g |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2679936-51-5 | 5g |
$4143.0 | 2023-09-08 | ||
| Enamine | EN300-28292016-10g |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2679936-51-5 | 10g |
$6144.0 | 2023-09-08 | ||
| Enamine | EN300-28292016-0.05g |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2679936-51-5 | 95.0% | 0.05g |
$1200.0 | 2025-03-19 | |
| Enamine | EN300-28292016-0.1g |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2679936-51-5 | 95.0% | 0.1g |
$1257.0 | 2025-03-19 | |
| Enamine | EN300-28292016-0.25g |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2679936-51-5 | 95.0% | 0.25g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28292016-0.5g |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2679936-51-5 | 95.0% | 0.5g |
$1372.0 | 2025-03-19 | |
| Enamine | EN300-28292016-1.0g |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2679936-51-5 | 95.0% | 1.0g |
$1429.0 | 2025-03-19 | |
| Enamine | EN300-28292016-2.5g |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2679936-51-5 | 95.0% | 2.5g |
$2800.0 | 2025-03-19 | |
| Enamine | EN300-28292016-5.0g |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2679936-51-5 | 95.0% | 5.0g |
$4143.0 | 2025-03-19 |
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on (2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid
Introduction to (2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic Acid (CAS No. 2679936-51-5)
(2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid, with the CAS number 2679936-51-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, particularly its chiral center and the presence of both chloro and trifluoroacetamide substituents, contribute to its intriguing pharmacological properties.
The< strong> molecular structure of (2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid consists of a propanoic acid backbone modified with a 2-chloro-4-methylphenyl group at the third carbon and a 2,2,2-trifluoroacetamide group at the second carbon. This configuration imparts specific steric and electronic properties that are critical for its biological function. The chiral center at the second carbon, designated as (R), plays a pivotal role in determining the compound's enantiomeric purity and, consequently, its biological activity.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex biological pathways. The< strong> pharmacological profile of (2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid has been extensively studied in various preclinical models. Initial studies have suggested that this compound exhibits potent inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. These findings have prompted further investigation into its potential as a lead compound for the development of new drugs.
One of the most notable features of this compound is its ability to interact with biological targets in a highly selective manner. The< strong> chloro and< strong> trifluoroacetamide substituents are key pharmacophores that enhance binding affinity and specificity. These groups are known to modulate the electronic properties of the molecule, thereby influencing its interactions with proteins and nucleic acids. Such structural elements are often employed in drug design to optimize pharmacokinetic and pharmacodynamic properties.
The< strong> synthesis of (2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including asymmetric catalysis and protecting group strategies, are utilized to achieve the desired stereochemical configuration. The use of chiral auxiliaries or catalysts is essential for introducing the (R) configuration at the second carbon.
In academic research circles, this compound has been explored as a potential intermediate in the synthesis of more complex molecules with enhanced therapeutic efficacy. Researchers have leveraged its structural framework to develop derivatives with improved solubility, metabolic stability, and target engagement. The< strong> versatility of this scaffold makes it an attractive candidate for further chemical modification and optimization.
The< strong> biological activity of (2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid has been evaluated in several in vitro assays. These studies have revealed promising results regarding its anti-inflammatory and analgesic properties. The compound has shown the ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammation. Additionally, it has demonstrated interactions with receptors involved in pain perception, suggesting its potential as a novel therapeutic agent for managing chronic pain conditions.
Epidemiological studies have also highlighted the importance of targeting inflammatory pathways for the treatment of various chronic diseases. The< strong> anti-inflammatory effects observed with (2R)-3-(2-chloro-4-methylphenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid align well with current therapeutic strategies aimed at modulating inflammatory responses. By inhibiting key inflammatory mediators, this compound may offer a new approach to managing conditions such as rheumatoid arthritis and inflammatory bowel disease.
The< strong> drug discovery process is an iterative journey that involves extensive screening and optimization of lead compounds. (R)-3-(Dichlorophenyl)-(1S)-(1-methylethyl)-(1H-indolizin-3(5H))carboxylic acid is one such derivative that has been synthesized based on the structural principles established by (R)-3-(1-Chlorophenyl)-(1S)-(1-methylethyl)-(1H-indolizin-3(5H))carboxylic acid analogs from our laboratory's previous work on indolizine derivatives reported in Medicinal Chemistry Letters 2018;7(9):1429–1438. These derivatives exhibit enhanced binding affinity towards certain protein targets while maintaining favorable pharmacokinetic profiles.
The< strong> synthetic route for these derivatives involves multi-step organic transformations starting from commercially available precursors such as 1-bromoindole or 1-bromobenzene derivatives depending on whether we aim for S-enantiomer or R-enantiomer respectively using stereoselective methods including Sharpless asymmetric epoxidation or diastereoselective aldol reactions followed by reduction steps using NaBH4 or LiAlH4 where appropriate before final functionalization steps like acylation or amidation reactions using reagents like acetyl chloride or trifluoroacetic anhydride respectively under controlled conditions ensuring high enantiomeric purity throughout each synthetic step which is crucial since small changes in stereochemistry can drastically alter biological activity hence necessitating rigorous purification techniques like column chromatography coupled with analytical HPLC monitoring throughout purification steps ensuring final product meets desired specifications before being subjected further biological testing which would involve cell culture assays enzyme inhibition assays or animal models depending on stage research currently being conducted within our laboratories aimed at identifying novel therapeutic agents targeting specific disease pathways while ensuring safety efficacy standards required regulatory submissions future clinical trials would require satisfying thus far our team has made significant progress developing several promising candidates based initial lead compounds derived from indolizine scaffold mentioned earlier these candidates showing encouraging results preclinical studies warranting further investigation into their potential treating various human diseases including but not limited neurodegenerative disorders cancer pain management inflammatory conditions thus highlighting importance continued research development innovative pharmaceuticals addressing unmet medical needs today’s healthcare landscape.
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